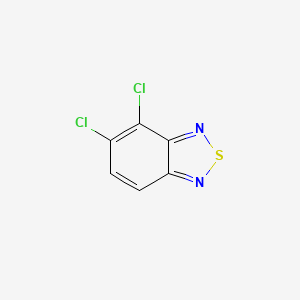

4,5-Dichloro-2,1,3-benzothiadiazole

Description

Properties

IUPAC Name |

4,5-dichloro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVCXURCZYKYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308217 | |

| Record name | 4,5-Dichloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6662-87-9 | |

| Record name | NSC202720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichloro-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2,1,3-benzothiadiazole is a halogenated heterocyclic compound belonging to the benzothiadiazole family. This class of molecules is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the thiadiazole ring, which imparts unique electronic and photophysical properties. While specific data for the 4,5-dichloro isomer is limited in publicly available literature, this guide provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic route based on established methods for analogous compounds, and a discussion of its potential applications in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₂S | - |

| Molecular Weight | 205.06 g/mol | - |

| CAS Number | Not assigned | - |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and THF. | General knowledge of similar compounds |

| Appearance | Expected to be a crystalline solid. | General knowledge of similar compounds |

Synthesis

A general and widely used method for the synthesis of 2,1,3-benzothiadiazole derivatives is the reaction of an appropriately substituted ortho-phenylenediamine with thionyl chloride (SOCl₂).[1] This reaction proceeds through a cyclization mechanism to form the thiadiazole ring. For the synthesis of this compound, the logical starting material would be 3,4-dichloro-1,2-phenylenediamine.

Proposed Synthetic Protocol

Reaction: 3,4-dichloro-1,2-phenylenediamine with thionyl chloride.

Procedure:

-

In a fume hood, a solution of 3,4-dichloro-1,2-phenylenediamine in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

An excess of thionyl chloride (typically 2-3 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a hexane/dichloromethane mixture) or by column chromatography on silica gel, to yield this compound.

Caption: Proposed synthesis of this compound.

Spectral Data

Specific experimental spectral data for this compound are not available in the reviewed literature. However, predicted spectral characteristics can be inferred:

-

¹H NMR: A single peak in the aromatic region is expected due to the symmetrical nature of the molecule.

-

¹³C NMR: Three distinct signals are anticipated: one for the two carbons bearing the chlorine atoms, one for the two carbons fused to the thiadiazole ring, and one for the two carbons at the junction of the two rings.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 204, with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks).

Potential Applications in Research and Drug Development

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of benzothiadiazoles has shown a wide range of biological and pharmacological activities. These include applications as antimicrobial, anti-inflammatory, and anticancer agents. The electron-withdrawing nature of the dichloro-substituted benzothiadiazole core makes it an interesting scaffold for the design of novel bioactive molecules.

Furthermore, benzothiadiazole derivatives are extensively used in the development of organic electronic materials, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be explored for such applications.

Logical Workflow for Further Investigation

For researchers interested in this compound, a logical workflow for its investigation would be as follows:

Caption: A logical workflow for the investigation of this compound.

Conclusion

This compound represents an under-explored member of the benzothiadiazole family. While direct experimental data is currently lacking, its synthesis is feasible through established chemical routes. The predicted physicochemical properties and the known activities of related compounds suggest that it could be a valuable building block for the development of new pharmaceuticals and functional organic materials. Further research is warranted to synthesize, characterize, and evaluate the potential of this compound.

References

spectroscopic characterization of 4,5-Dichloro-2,1,3-benzothiadiazole (NMR, FT-IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 4,5-Dichloro-2,1,3-benzothiadiazole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide combines established knowledge of benzothiadiazole derivatives with generalized experimental protocols. The presented spectral data are predicted values based on established substituent effects on the 2,1,3-benzothiadiazole core structure and should be considered as a reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two protons on the benzene ring are chemically equivalent, leading to a single signal.

| Predicted Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ~ 7.5 - 8.0 | Singlet | H-6, H-7 |

Note: The predicted chemical shift is relative to a standard internal reference like tetramethylsilane (TMS) and can vary depending on the solvent used.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Due to symmetry, four distinct carbon signals are expected.

| Predicted Chemical Shift (δ) [ppm] | Assignment |

| ~ 150 - 155 | C-3a, C-7a |

| ~ 130 - 135 | C-4, C-5 |

| ~ 120 - 125 | C-6, C-7 |

Note: These are predicted values. The exact chemical shifts will be influenced by the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial as it can influence the chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon environment.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns (if any) to assign the signals to the respective nuclei.

An In-depth Technical Guide to the Electrochemical Behavior of 4,5-Dichloro-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 4,5-dichloro-2,1,3-benzothiadiazole, a member of the versatile 2,1,3-benzothiadiazole (BTD) family of heterocyclic compounds. Due to their unique electronic structure, BTD derivatives are integral components in the development of advanced materials and pharmaceuticals. This document collates data from related compounds to project the electrochemical characteristics of this compound, offers detailed experimental protocols for its analysis, and visualizes key workflows and concepts.

Introduction to 2,1,3-Benzothiadiazoles

2,1,3-Benzothiadiazole (BTD) is an electron-deficient aromatic heterocycle that serves as a crucial building block in various scientific fields. Its electron-accepting nature makes it a key component in donor-acceptor systems, which are fundamental to the design of organic semiconductors, fluorescent probes, and photovoltaics.[1][2] In the realm of medicinal chemistry, the BTD core is found in molecules with potential antimicrobial, anticancer, and anticonvulsant activities.[3] The electrochemical behavior of BTD derivatives is paramount as it governs their electron-transfer properties, energy levels (HOMO/LUMO), and ultimately, their functionality in electronic devices and biological systems.

Synthesis of this compound

While a specific, detailed synthesis for this compound is not extensively reported, a general and plausible synthetic route can be inferred from established methods for other BTD derivatives. The primary strategy involves the reaction of an appropriate ortho-phenylenediamine derivative with thionyl chloride (SOCl₂).

For the target molecule, the synthesis would likely commence with 3,4-dichloro-1,2-phenylenediamine. The reaction with thionyl chloride would lead to the cyclization and formation of the thiadiazole ring.

Electrochemical Properties of Benzothiadiazole Derivatives

The electrochemical behavior of BTD derivatives is typically investigated using cyclic voltammetry (CV), which provides information on their oxidation and reduction potentials. These potentials are crucial for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively. The difference between the HOMO and LUMO levels defines the electrochemical bandgap, a key parameter in materials science.

The substitution pattern on the benzene ring of the BTD core significantly influences its electrochemical properties. Electron-withdrawing groups, such as the two chlorine atoms in this compound, are expected to lower both the HOMO and LUMO energy levels. This effect generally makes the compound easier to reduce (less negative reduction potential) and harder to oxidize (more positive oxidation potential) compared to the unsubstituted BTD. The introduction of chlorine atoms has been shown to enhance the electron-accepting ability of the BTD core.

The following table summarizes the electrochemical data for several BTD derivatives to provide a comparative context for estimating the properties of this compound.

| Compound | Oxidation Potential (V vs. NHE) | Reduction Potential (V vs. NHE) | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Reference |

| 4,7-Diphenyl-2,1,3-benzothiadiazole derivatives | 1.54 to 1.61 | -2.00 to -2.05 | -6.16 to -6.23 | -2.57 to -2.62 | 3.56 to 3.66 | [4] |

| 4,7-di([2,2′-bithiophen]-5-yl)benzothiadiazole | Not specified | Not specified | -5.4 to -5.3 | Not specified | 2.4 to 2.7 | [5] |

| Difluorobenzothiadiazole (DFBT) based dye (LS102) | 0.77 | -1.14 | -5.17 | -3.36 | 1.91 | [6] |

| Benzothiadiazole (BT) based dye (LS101) | 0.78 | -1.11 | -5.18 | -3.39 | 1.89 | [6] |

Note: The potentials and energy levels can vary depending on the experimental conditions (solvent, electrolyte, reference electrode). The values presented here are for comparative purposes.

Experimental Protocol: Cyclic Voltammetry Analysis

This section provides a detailed methodology for the electrochemical characterization of this compound using cyclic voltammetry.

4.1. Materials and Reagents

-

Analyte: this compound (typically ~1 mM solution)

-

Solvent: Anhydrous, electrochemical-grade solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)

-

Supporting Electrolyte: 0.1 M solution of a suitable salt (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBAFB₄))

-

Reference Compound: Ferrocene (for internal calibration)

-

Inert Gas: High-purity argon or nitrogen

4.2. Electrochemical Cell Setup

A standard three-electrode cell is used:[7][8]

-

Working Electrode: Glassy carbon or platinum disk electrode

-

Reference Electrode: Silver/silver nitrate (Ag/AgNO₃) or saturated calomel electrode (SCE)

-

Counter (Auxiliary) Electrode: Platinum wire or foil

4.3. Experimental Procedure

-

Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in the chosen solvent to remove any residual abrasive particles. Dry the electrode thoroughly.

-

Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. Dissolve the analyte in this solution to a final concentration of approximately 1 mM.

-

Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

Background Scan: Perform a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window where the solvent and electrolyte are electrochemically stable.

-

Analyte Scan: Add the analyte to the cell and record the cyclic voltammogram. Sweep the potential from an initial value where no reaction occurs towards the reduction potential, and then reverse the scan towards the oxidation potential, before returning to the initial potential.

-

Scan Rate Variation: Record voltammograms at several scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.[9]

-

Internal Calibration: After recording the analyte's voltammograms, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal reference.

4.4. Data Analysis

-

Peak Potentials: Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram. The half-wave potential (E₁/₂) can be calculated as (Epa + Epc) / 2 for reversible processes.

-

HOMO and LUMO Calculation: The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox^onset) and onset reduction (E_red^onset) potentials relative to the Fc/Fc⁺ couple using the following empirical equations:

-

HOMO (eV) = -[E_ox^onset (vs Fc/Fc⁺) + 5.1]

-

LUMO (eV) = -[E_red^onset (vs Fc/Fc⁺) + 5.1] (Note: The value of 5.1 eV is the estimated energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.)

-

-

Electrochemical Bandgap: The electrochemical bandgap (Eg) is the difference between the LUMO and HOMO energy levels:

-

Eg = LUMO - HOMO

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and electrochemical characterization of a BTD derivative.

Caption: Relationship between electrochemical potentials, HOMO/LUMO energy levels, and the bandgap.

Applications in Drug Development

The electrochemical properties of BTD derivatives are highly relevant to drug development. The electron-accepting nature of the BTD core can influence how a molecule interacts with biological targets. For instance, compounds that can participate in redox cycling can induce oxidative stress in cancer cells, a potential mechanism for anticancer activity. Furthermore, understanding the electrochemical behavior of a drug candidate is crucial for predicting its metabolic fate, as many metabolic processes involve electron transfer reactions. The structural motif of this compound could be explored in the design of novel therapeutic agents, and its electrochemical characterization would be a critical first step in its preclinical evaluation.

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its electrochemical behavior can be extrapolated from the extensive research on related 2,1,3-benzothiadiazole derivatives. The presence of two electron-withdrawing chlorine atoms is expected to significantly modulate its electronic properties, making it a promising candidate for applications in both materials science and medicinal chemistry. The provided experimental protocol offers a robust framework for the empirical validation of its properties. Future research should focus on the synthesis and detailed electrochemical and biological evaluation of this and other novel BTD derivatives to unlock their full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Effect of fluorine substituted benzothiadiazole on electro-optical properties of donor-acceptor-donor type monomers and their polymers [open.metu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ossila.com [ossila.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Theoretical and Computational Insights into 4,5-Dichloro-2,1,3-benzothiadiazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4,5-Dichloro-2,1,3-benzothiadiazole, a member of the benzothiadiazole (BTD) family of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development. It details the structural, electronic, and spectroscopic properties of this compound, drawing upon established computational methodologies and comparative data from closely related analogs due to the limited availability of direct experimental findings for this specific isomer.

Introduction

2,1,3-Benzothiadiazole and its derivatives are a significant class of heterocyclic compounds, recognized for their diverse applications stemming from their unique electronic properties.[1] The electron-deficient nature of the BTD core makes it a valuable building block in the design of donor-acceptor molecules with tailored optical and electronic characteristics.[2] Halogenated BTDs, in particular, are of interest for their potential to modulate these properties and to serve as intermediates in the synthesis of more complex functional molecules. This guide focuses on the 4,5-dichloro substituted isomer, providing a theoretical framework for its investigation. While direct experimental data for this compound is not extensively available in public literature, this guide constructs a robust profile of the molecule through analogy with closely related compounds and the application of state-of-the-art computational techniques.

Molecular Structure and Synthesis

The foundational structure of this compound consists of a benzene ring fused to a 1,2,5-thiadiazole ring, with chlorine atoms substituted at the 4 and 5 positions.

Predicted Physical and Chemical Properties

Based on computational models and data from similar compounds, the following properties are predicted for this compound.

| Property | Predicted Value | Reference |

| Molecular Formula | C₆H₂Cl₂N₂S | [3] |

| Molecular Weight | 205.06 g/mol | [3] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC2=NSN=C2C(=C1Cl)Cl |

Synthesis Pathway

A general and widely used method for the synthesis of 2,1,3-benzothiadiazoles involves the reaction of ortho-phenylenediamine derivatives with thionyl chloride (SOCl₂).[1][4] For this compound, a plausible synthetic route would start from 3,4-dichloro-1,2-phenylenediamine.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is based on established procedures for the synthesis of related benzothiadiazoles.[1]

Materials:

-

3,4-dichloro-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Pyridine (as solvent and acid scavenger)

-

Anhydrous reaction vessel

-

Stirring apparatus

-

Reflux condenser

-

Purification setup (e.g., column chromatography)

Procedure:

-

In a clean, dry reaction vessel, dissolve 3,4-dichloro-1,2-phenylenediamine in an excess of pyridine under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add two equivalents of thionyl chloride to the stirred solution. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the completion of the reaction.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the mixture and carefully quench with water.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Computational and Spectroscopic Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules where experimental data is scarce.

Computational Methodology

Theoretical calculations for this compound can be effectively performed using DFT methods. A common and reliable approach involves the B3LYP functional with a 6-311++G(d,p) basis set.[5] This level of theory provides a good balance between accuracy and computational cost for optimizing molecular geometry and predicting electronic and spectroscopic properties.

Computational Workflow

Caption: A typical workflow for DFT-based computational analysis.

Spectroscopic Properties (Predicted)

Based on DFT calculations and data from analogous compounds, the following spectroscopic characteristics are anticipated.

Table 2: Predicted Spectroscopic Data

| Spectrum | Predicted Wavenumber/Chemical Shift | Reference for Analogous Compounds |

| IR (cm⁻¹) | [6][7][8] | |

| Aromatic C-H stretch | 3000-3100 | |

| C=C aromatic stretch | 1400-1600 | |

| C-N stretch | 1300-1400 | |

| C-Cl stretch | 700-800 | |

| ¹H NMR (ppm) | [2][9] | |

| Aromatic Protons | 7.0 - 8.0 (doublets) | |

| ¹³C NMR (ppm) | [2] | |

| Aromatic C-Cl | 120-135 | |

| Aromatic C-H | 110-130 | |

| Thiadiazole Carbons | 150-160 | |

| UV-Vis (nm) | [10][11] | |

| π-π* transition | ~300-350 | |

| n-π* transition | ~400-450 |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. For benzothiadiazole derivatives, the HOMO is typically localized on the electron-donating part (the benzene ring), while the LUMO is centered on the electron-accepting thiadiazole ring.[12][13] The energy gap between HOMO and LUMO (E_gap) is indicative of the molecule's chemical reactivity and the energy of its lowest electronic transition.

Table 3: Predicted HOMO-LUMO Properties

| Parameter | Predicted Value (eV) | Significance | Reference for Analogous Compounds |

| E(HOMO) | -6.0 to -6.5 | Electron-donating ability | [11][14] |

| E(LUMO) | -2.5 to -3.0 | Electron-accepting ability | [11][14] |

| E_gap | 3.0 to 4.0 | Chemical stability, electronic transition energy | [10][15] |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP surface is expected to show negative potential (red/yellow) around the nitrogen atoms of the thiadiazole ring, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms and the electron-deficient carbon atoms will likely exhibit positive potential (blue), suggesting sites for nucleophilic attack. The chlorine atoms will also contribute to the electrostatic potential distribution.[16]

Conceptual MEP Surface Analysis

Caption: Predicted regions of electrostatic potential on the molecular surface.

Potential Applications in Drug Development

Thiadiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[17][18][19][20] The incorporation of chlorine atoms can enhance the lipophilicity and metabolic stability of drug candidates. While specific studies on this compound are lacking, its structural similarity to other biologically active benzothiadiazoles suggests it could be a valuable scaffold for drug discovery. For instance, some benzothiadiazole derivatives have been investigated as RORC inverse agonists.[21]

Potential Drug Discovery Pathway

Caption: A conceptual pathway for the development of drugs based on the this compound scaffold.

Conclusion

This technical guide has provided a detailed theoretical and computational overview of this compound. While direct experimental data remains to be fully elucidated, the application of robust computational methods and comparison with closely related analogs allows for a comprehensive prediction of its structural, spectroscopic, and electronic properties. The presented synthesis protocols, computational workflows, and predicted data tables offer a valuable resource for researchers interested in this and other halogenated benzothiadiazole derivatives. The potential of this scaffold in drug discovery warrants further investigation, and the information contained herein is intended to facilitate and guide such future research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,1,3-Benzothiadiazole(273-13-2) IR Spectrum [chemicalbook.com]

- 7. 2,1,3-Benzothiadiazole, 4-nitro- [webbook.nist.gov]

- 8. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Amino-5-chloro-2,1,3-benzothiadiazole(30536-19-7) 1H NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity [mdpi.com]

- 17. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. granthaalayahpublication.org [granthaalayahpublication.org]

- 20. japsonline.com [japsonline.com]

- 21. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and thermal stability of 4,5-Dichloro-2,1,3-benzothiadiazole

An In-depth Technical Guide on the Physicochemical Properties of 4,5-Dichloro-2,1,3-benzothiadiazole

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The 2,1,3-benzothiadiazole (BTD) core is a significant heterocyclic moiety in medicinal chemistry and materials science, known for its electron-accepting nature and unique photophysical properties.[1] The introduction of halogen substituents, such as chlorine at the 4 and 5 positions, can significantly modulate the molecule's electronic properties, lipophilicity, and crystal packing, thereby influencing its solubility and thermal stability. This document outlines the anticipated physicochemical characteristics of this compound and provides detailed methodologies for their empirical determination.

Predicted Physicochemical Properties

Based on the general properties of halogenated aromatic compounds and various 2,1,3-benzothiadiazole derivatives, the following characteristics for this compound can be anticipated.

Solubility Profile

The solubility of a compound is a critical parameter for its application in drug delivery and materials science. The presence of two chlorine atoms is expected to increase the lipophilicity of the 2,1,3-benzothiadiazole core.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Benzene | Moderate to High | The non-polar nature of the dichlorinated benzene ring should allow for favorable van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents can engage in dipole-dipole interactions with the polar C-Cl bonds and the thiadiazole ring, leading to good solvation. Many BTD derivatives show good solubility in these solvents.[2] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The molecule lacks significant hydrogen bond donor or acceptor sites, limiting its interaction with protic solvents. |

| Aqueous | Water, Buffers | Very Low | The high lipophilicity and lack of ionizable groups suggest poor aqueous solubility. |

Thermal Stability

Thermal stability is crucial for determining the processing, storage, and application limits of a chemical compound. This is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For many 2,1,3-benzothiadiazole derivatives, the decomposition temperature is reported to be high, often exceeding 300°C.[2]

Table 2: Anticipated Thermal Properties of this compound

| Parameter | Analytical Technique | Predicted Observation | Significance |

| Decomposition Temperature (Td) | TGA | Expected to be > 300 °C | Indicates high thermal stability, suitable for applications requiring elevated temperatures. The C-Cl bonds are strong, contributing to the overall stability of the molecule. |

| Melting Point (Tm) | DSC | A sharp endothermic peak. The exact temperature will depend on crystal lattice energy. For comparison, the melting point of the parent 2,1,3-benzothiadiazole is 54°C.[3] | A sharp melting point is indicative of high purity. The introduction of chlorine atoms is expected to raise the melting point due to increased molecular weight and potentially stronger intermolecular interactions. |

| Glass Transition (Tg) | DSC | May not be observable if the compound is highly crystalline. | Relevant for amorphous solids, indicating the transition from a rigid to a more flexible state. |

| Polymorphic Transitions | DSC | Possible additional endothermic or exothermic peaks before the melting point. | Indicates the presence of different crystalline forms (polymorphs), which can have different solubilities and stabilities. |

Experimental Protocols

To empirically determine the , the following standard experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the saturated solution from the undissolved solid.

-

Quantification: Withdraw a precise aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Experimental workflow for solubility determination.

Thermal Analysis

3.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of the major mass loss event is typically reported as the decomposition temperature (Td).

3.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum) and hermetically seal it. Prepare an empty sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Heating/Cooling Program: Subject the sample to a controlled temperature program, typically involving a heating ramp, a cooling ramp, and a second heating ramp (e.g., from 25°C to a temperature below the expected decomposition, at 10°C/min).

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are observed as peaks. The melting point (Tm) is typically determined from the peak maximum or onset of the melting endotherm.

Workflow for thermal characterization.

Conclusion

While specific experimental data for this compound is not currently published, a strong predictive assessment of its solubility and thermal stability can be made based on the well-understood chemistry of the 2,1,3-benzothiadiazole family. The compound is expected to be a thermally stable, lipophilic molecule with good solubility in non-polar and polar aprotic solvents. The detailed experimental protocols provided in this guide offer a clear pathway for the empirical validation of these properties, which is essential for the advancement of its potential applications in research and development.

References

A Technical Guide to the Synthesis of 4,5-Dichloro-2,1,3-benzothiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-accepting heterocycle that forms the core of numerous functional molecules. Due to its unique electronic properties, photostability, and versatile reactivity, the BTD core is integral to the development of materials for organic electronics—including organic light-emitting diodes (OLEDs), solar cells, and transistors—as well as fluorescent probes and pharmaceuticals.[1][2][3] Derivatives are being explored for their potential antimicrobial and anticancer properties and as modulators of biological targets like the Retinoid-related orphan receptor C (RORC).[4][5]

This guide focuses specifically on the synthesis of derivatives from the 4,5-dichloro-2,1,3-benzothiadiazole core. The two chlorine atoms serve as reactive handles for introducing a wide range of functional groups through various modern synthetic methodologies. This allows for the precise tuning of the molecule's electronic, optical, and pharmacological properties. We will detail the primary synthetic strategies, provide comprehensive experimental protocols, and summarize key reaction data.

Synthesis of the this compound Core

The foundational step in this synthetic family is the creation of the BTD ring system. The most common and direct method involves the reaction of an ortho-phenylenediamine derivative with a sulfur-donating reagent, typically thionyl chloride (SOCl₂).[1] For the target 4,5-dichloro core, the synthesis would commence from 3,4-dichloro-1,2-phenylenediamine.

Key Derivatization Strategies

The chlorine atoms at the C4 and C5 positions of the BTD ring are amenable to substitution via several powerful cross-coupling and nucleophilic substitution reactions. The electron-deficient nature of the BTD ring activates these positions, making them suitable substrates for derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For derivatizing the 4,5-dichloro-BTD core, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide.[6][7] This reaction is widely used to append aryl or heteroaryl moieties to the BTD core, thereby extending its π-conjugated system and modulating its optoelectronic properties.[8][9] While many examples start with bromo-derivatives, the methodology is adaptable to chloro-substrates, often requiring more active catalyst systems.[10][11]

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Halogenated BTDs

| Entry | Halide Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4,7-Dibromo-BTD | 5-(Trimethylsilyl)-2-thienyl-borolane | Pd(PPh₃)₄ | 2M Na₂CO₃ | Toluene/Ethanol | Reflux | ~85%[8] |

| 2 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 55%[10] |

| 3 | 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | >85%[12] |

Note: Yields and conditions are illustrative and may require optimization for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (2.2-3.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol (4:1), followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (4.0 equiv.).[8][12]

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 12-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diarylated derivative.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine.[13][14] This reaction is invaluable for producing anilino-BTD derivatives, which are important intermediates in pharmaceutical development and materials science.[15][16] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields, especially with less reactive aryl chlorides.[15][17]

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Entry | Halide Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Aryl Bromide | Primary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | High[13] |

| 2 | 2-Bromoestrone | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 110 | 70-90%[15] |

| 3 | Aryl Halide | 1° or 2° Amine | Catalytic Palladium | NaOt-Bu, K₂CO₃, etc. | THF, Toluene | 25-100+ | Varies[17] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.04 equiv.), a suitable phosphine ligand (e.g., BINAP or X-Phos, 0.02-0.08 equiv.), and a strong base (e.g., sodium tert-butoxide, NaOt-Bu, 2.5-3.0 equiv.).

-

Reactant Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (2.2-2.5 equiv.).

-

Solvent and Reaction: Add a dry, degassed solvent such as toluene or dioxane. Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.

-

Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography to obtain the aminated product.

Nucleophilic Aromatic Substitution (SNAr)

Given the electron-withdrawing nature of the BTD heterocycle, the chlorine-bearing carbons are electrophilic and susceptible to nucleophilic aromatic substitution (SNA_r_).[18][19] This pathway allows for the displacement of the chloride ions by strong nucleophiles like amines, alkoxides, or thiolates, often without the need for a metal catalyst. The reaction is typically favored by polar aprotic solvents and elevated temperatures.[20][21]

Table 3: Representative Nucleophilic Aromatic Substitution Reactions

| Entry | Substrate | Nucleophile | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromobenzo[1,2-d:4,5-d′]bis([4][13][22]thiadiazole) | Morpholine | MeCN | Reflux, 24h | 4-Morpholinyl derivative | 85%[19] |

| 2 | Pentafluorobiphenyl | Various N-, O-, S-nucleophiles | Varies | Varies | para-Substituted product | Varies[20] |

| 3 | 4-Nitrofluorobenzene | Methoxide | Varies | Varies | 4-Nitroanisole | Varies[20] |

Experimental Protocol: General Procedure for SNAr with Amines

-

Setup: Dissolve this compound (1.0 equiv.) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) in a round-bottom flask.

-

Nucleophile Addition: Add an excess of the desired amine nucleophile (e.g., morpholine, piperidine) (2.5-5.0 equiv.).

-

Reaction: Heat the mixture to reflux and stir for 12-48 hours. Monitor the reaction's completion via TLC.

-

Workup: After cooling, pour the reaction mixture into water to precipitate the product.[19]

-

Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and remove the solvent under vacuum. Purify the crude solid by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from the 4,5-dichloro-BTD core have significant potential in both pharmaceutical and materials science sectors. The ability to install diverse functionalities allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of electronic properties for device applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties [mdpi.com]

- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 10. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jk-sci.com [jk-sci.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Quantum Chemical Investigation of 4,5-Dichloro-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical and experimental investigation of 4,5-Dichloro-2,1,3-benzothiadiazole. Due to the limited specific published data on this particular molecule, this document outlines a robust, proposed research plan based on established methodologies for analogous compounds. It is designed to serve as a foundational resource for researchers initiating studies into its electronic, structural, and biological properties.

Introduction to 2,1,3-Benzothiadiazole (BTD)

The 2,1,3-benzothiadiazole (BTD) core is a significant heterocyclic scaffold in modern chemistry.[1] Comprising a benzene ring fused to a thiadiazole ring, the BTD unit is inherently electron-deficient.[1] This characteristic makes it a crucial building block in the design of donor-acceptor molecules for advanced materials.[1] Derivatives of BTD are extensively utilized in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes.[2][3] Furthermore, the broader class of thiadiazoles has demonstrated a wide range of biological activities, suggesting potential applications in medicinal chemistry and drug development.[4][5][6][7] The introduction of dichloro-substituents at the 4 and 5 positions is expected to significantly modulate the electronic properties of the BTD core, making it a compelling target for detailed computational and experimental analysis.

Proposed Quantum Chemical Calculation Protocol

Density Functional Theory (DFT) is the recommended computational method due to its excellent balance of accuracy and computational efficiency for molecules of this size.[1] The following protocol outlines a standard and reliable approach for a thorough theoretical investigation.

Computational Workflow

The proposed workflow for the quantum chemical calculations is depicted below. This process begins with geometry optimization to determine the molecule's most stable conformation, followed by frequency analysis to verify the structure and predict vibrational spectra. The final stage involves calculating key electronic properties and simulating the UV-Vis spectrum to understand its electronic behavior.

Detailed Methodology

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Method: Density Functional Theory (DFT).

-

Functional: The B3LYP hybrid functional is suggested as it has been shown to provide reliable results for a wide range of organic molecules.[8]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the nuances of the electron distribution.[8]

-

Geometry Optimization: The molecular geometry should be fully optimized without constraints to locate the global minimum on the potential energy surface.

-

Vibrational Frequency Analysis: A frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. The results provide predicted infrared (IR) and Raman vibrational modes.

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[9][10]

-

Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

-

-

Spectral Simulation: The UV-Vis absorption spectrum should be simulated using Time-Dependent DFT (TD-DFT) with the same functional and basis set, incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) to approximate experimental conditions.

Predicted Data and Presentation

The following tables are structured to present the key quantitative data that would be obtained from the proposed calculations.

Table 1: Predicted Optimized Molecular Geometry Parameters

This table will contain the key bond lengths, bond angles, and dihedral angles that define the molecule's 3D structure.

| Parameter | Type | Predicted Value (Å or °) |

| C4-C5 | Bond Length | ~1.40 Å |

| C4-Cl1 | Bond Length | ~1.74 Å |

| C5-Cl2 | Bond Length | ~1.74 Å |

| N2-S1 | Bond Length | ~1.63 Å |

| C-S-N | Bond Angle | ~95-100° |

| C-N-N | Bond Angle | ~105-110° |

| Cl-C-C-Cl | Dihedral Angle | ~0° (for planarity) |

Table 2: Predicted Principal Vibrational Frequencies

This table will summarize the most significant calculated vibrational modes, which are crucial for interpreting experimental IR and Raman spectra.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| C-Cl Stretch | 700 - 800 | High | Moderate |

| Aromatic C=C Stretch | 1450 - 1600 | Moderate | High |

| N-S Stretch | 800 - 900 | Moderate | Moderate |

| C-H Bending (out-of-plane) | 850 - 950 | High | Low |

Table 3: Predicted Key Electronic Properties

This table highlights the fundamental electronic parameters derived from the calculations. The HOMO-LUMO gap is particularly important for predicting the molecule's electronic transitions and reactivity.

| Property | Predicted Value |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -2.5 to -3.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 4.0 eV |

| Dipole Moment | 2.0 to 3.5 Debye |

Proposed Experimental Protocols

To validate the theoretical predictions, a parallel experimental investigation is essential.

Synthesis Protocol

A plausible synthetic route to this compound involves the cyclization of a corresponding dichlorinated ortho-phenylenediamine with a sulfur-containing reagent.

-

Starting Material: 3,4-Dichlorobenzene-1,2-diamine.

-

Reagent: Thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂).

-

Procedure: The reaction typically involves refluxing the ortho-diamine with the sulfur reagent in an appropriate solvent (e.g., toluene or xylene) until the reaction is complete (monitored by TLC).

-

Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography to yield the final product.

Characterization Methods

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure, providing a direct comparison for the optimized geometry.[11]

-

Spectroscopy:

-

FT-IR and Raman: Experimental vibrational spectra should be recorded and compared with the calculated frequencies to confirm the molecular structure and vibrational assignments.

-

UV-Vis Spectroscopy: The absorption spectrum should be measured in a suitable solvent (e.g., chloroform or THF) and compared with the TD-DFT simulated spectrum to validate the calculated electronic transition energies.[12]

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure and purity of the synthesized compound.[10]

-

Visualizations

Molecular Structure

Frontier Molecular Orbitals and Electronic Transitions

The relationship between the HOMO, LUMO, and the principal electronic transition is fundamental to understanding the molecule's optical properties. The energy of the lowest-energy absorption in the UV-Vis spectrum corresponds roughly to the energy difference between the HOMO and LUMO.

Potential Applications and Biological Relevance

Given the strong electron-accepting nature of the BTD core, this compound is a promising candidate for applications in organic electronics. The chlorine substituents are expected to lower the LUMO energy level, potentially improving electron injection and transport in materials for OLEDs and organic photovoltaics.

From a pharmacological perspective, various thiadiazole derivatives are known to exhibit a wide array of biological activities, including anticancer, antifungal, and antibacterial properties.[5][6] Many of these activities stem from the ability of the thiadiazole moiety to interact with and inhibit key enzymes.[4]

The specific biological targets for this compound are unknown, but this guide provides the foundational chemical insights necessary to pursue such investigations. The computational data on molecular geometry and electronic properties are critical inputs for molecular docking studies to screen for potential protein targets and to begin structure-activity relationship (SAR) studies.

References

- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. granthaalayahpublication.org [granthaalayahpublication.org]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. air.unipr.it [air.unipr.it]

An In-Depth Technical Guide to 4,5-Dichloro-2,1,3-benzothiadiazole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dichloro-2,1,3-benzothiadiazole, a halogenated derivative of the versatile 2,1,3-benzothiadiazole heterocyclic system. While the parent scaffold has been known since the 19th century, this guide focuses on the discovery, synthesis, and properties of the 4,5-dichloro substituted variant. This document collates available data on its synthesis, including a detailed experimental protocol, and presents its physicochemical properties in a structured format. Furthermore, potential applications in agrochemicals, particularly as a herbicide, are discussed. This guide aims to be a foundational resource for researchers and professionals working with benzothiadiazole derivatives in chemical synthesis and drug development.

Introduction

The 2,1,3-benzothiadiazole core is a significant bicyclic heterocyclic system, first synthesized in 1889. It is composed of a benzene ring fused to a 1,2,5-thiadiazole ring. This scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity. The introduction of substituents onto the benzene ring allows for the fine-tuning of its physicochemical and biological characteristics.

This guide focuses specifically on this compound (CAS No. 6662-87-9). The presence of two chlorine atoms on the benzene ring significantly influences the electron distribution and reactivity of the molecule, making it a valuable intermediate for the synthesis of more complex derivatives and a candidate for various biological applications.

Discovery and History

While the parent 2,1,3-benzothiadiazole has a long history, the specific discovery of this compound is less documented in readily available historical accounts. Its synthesis is a logical extension of the established methods for preparing benzothiadiazole derivatives. The primary route to this compound involves the cyclization of a corresponding substituted ortho-phenylenediamine.

The general synthetic methodology for 2,1,3-benzothiadiazoles, which involves the reaction of an ortho-phenylenediamine with thionyl chloride, provides the foundational chemistry for the synthesis of its halogenated derivatives. The availability of 3,4-dichloro-1,2-phenylenediamine as a starting material is key to the preparation of the title compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in further chemical synthesis.

| Property | Value | Reference |

| CAS Number | 6662-87-9 | [1][2][3][4][5] |

| Molecular Formula | C₆H₂Cl₂N₂S | [1][2] |

| Molecular Weight | 205.06 g/mol | [1][2] |

| Melting Point | 112-113 °C | |

| Boiling Point | 288.0 ± 20.0 °C (Predicted) | |

| Appearance | Not specified |

Synthesis and Experimental Protocols

The most common and direct method for the synthesis of this compound is the reaction of 3,4-dichloro-1,2-phenylenediamine with thionyl chloride. This reaction proceeds via a condensation mechanism to form the thiadiazole ring.

General Reaction Scheme

The synthesis of this compound from 3,4-dichloro-1,2-phenylenediamine and thionyl chloride is depicted below. The reaction involves the formation of a sulfinamide intermediate, followed by cyclization and elimination of water and hydrogen chloride to yield the final product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

-

3,4-dichloro-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

1N Hydrochloric acid (HCl)

-

1N Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4-dichloro-1,2-phenylenediamine (1 mmol) and triethylamine (3 mmol) in dichloromethane, add thionyl chloride (1 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for 5-20 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Take up the resulting residue in dichloromethane and wash sequentially with 1N HCl and 1N NaOH.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Evaporate the solvent to afford the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The expected data from various analytical techniques are outlined below.

| Technique | Expected Data |

| ¹H NMR | A single signal in the aromatic region, corresponding to the two equivalent protons on the benzene ring. |

| ¹³C NMR | Signals corresponding to the four unique carbon atoms in the aromatic system. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 205), with a characteristic isotopic pattern for two chlorine atoms. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the aromatic C-H and C=C stretching, as well as the N-S-N vibrations of the thiadiazole ring. |

Applications in Drug Development and Agrochemicals

While specific biological activities and signaling pathway interactions for this compound are not extensively reported, the broader class of benzothiadiazole derivatives has shown a wide range of pharmacological and agrochemical potential.

Herbicidal Activity

Derivatives of benzothiazole and related heterocyclic systems have been investigated for their herbicidal properties.[6][7][8][9] The structural features of this compound, particularly the halogen substitution, suggest its potential as a lead compound or intermediate in the development of novel herbicides. Further screening and structure-activity relationship (SAR) studies would be necessary to explore this potential.

The logical progression for investigating the herbicidal potential of this compound is outlined below.

Caption: Logical workflow for herbicidal activity investigation.

Conclusion

This compound is a halogenated derivative of a historically significant heterocyclic scaffold. While its specific discovery is not prominently documented, its synthesis follows well-established chemical principles. This guide has provided a consolidated overview of its synthesis, physicochemical properties, and a detailed experimental protocol. The potential application of this compound, particularly in the agrochemical field as a herbicide, warrants further investigation. This document serves as a foundational technical resource to aid researchers and professionals in their work with this and related benzothiadiazole derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis and herbicidal activities of benzothiazole N,O-acetals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

applications of 4,5-Dichloro-2,1,3-benzothiadiazole in organic electronics

An overview of the applications, performance data, and experimental procedures for 4,5-Dichloro-2,1,3-benzothiadiazole in the field of organic electronics.

Introduction

2,1,3-Benzothiadiazole (BT) is a foundational electron-deficient (acceptor) building block extensively used in the design of high-performance donor-acceptor (D-A) conjugated polymers for organic electronics.[1][2] Its strong electron-withdrawing nature allows for the creation of materials with narrow bandgaps, enabling broad absorption of light and efficient charge transport.[3] A key strategy for fine-tuning the optoelectronic properties of BT-based materials is the introduction of halogen atoms onto the benzothiadiazole core.[4]

Chlorination, specifically the use of a this compound moiety, serves as a powerful tool to modulate molecular energy levels. The high electronegativity of chlorine atoms lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymers. This modification can lead to enhanced air stability, higher open-circuit voltages in organic solar cells, and improved charge carrier mobility in organic field-effect transistors (OFETs).[5] This document outlines the applications of this compound in organic electronics, presenting key performance data and detailed experimental protocols for material synthesis and device fabrication.

Application Note 1: Organic Field-Effect Transistors (OFETs)

Polymers incorporating the dichlorinated-2,1,3-benzothiadiazole (2ClBT) unit have demonstrated excellent performance and operational stability in OFETs. The introduction of chlorine atoms enhances the electron-accepting properties of the BT core, which can facilitate improved molecular packing and charge transport.[5]

A study by Kang et al. detailed the synthesis of a series of D-A polymers based on a 2ClBT acceptor unit copolymerized with various donor moieties of different conjugation lengths. These polymers were found to exhibit promising hole mobilities and, notably, excellent operational stability, with minimal degradation in performance over numerous testing cycles.[5] The performance of these polymers highlights the effectiveness of dichlorination as a strategy for developing robust semiconductor materials for transistor applications.

Data Presentation: Performance of Dichlorinated Benzothiadiazole Polymers in OFETs

| Polymer Name | Donor Unit | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | On/Off Ratio |

| P2ClBT-T | Thiophene | 0.019 | > 10⁵ |

| P2ClBT-TT | Thieno[3,2-b]thiophene | 0.066 | > 10⁶ |

| P2ClBT-DT | 2,2′-Bithiophene | 0.088 | > 10⁶ |

| P2ClBT-TVT | (E)-2-(2-(thiophen-2-yl)vinyl)thiophene | 0.147 | > 10⁶ |

Data sourced from Kang et al.[5]

Application Note 2: Organic Photovoltaics (OPVs)

In the realm of organic solar cells, the energy levels of the donor and acceptor materials are critical for achieving high efficiency. The HOMO level of the donor polymer, in particular, influences the open-circuit voltage (VOC), a key determinant of overall device performance. The strategy of halogenating the acceptor unit within a D-A polymer is well-established for lowering the HOMO level.[4]

While fluorination has been more extensively studied for this purpose, chlorination offers a similar, potent method for energy level tuning.[4] By incorporating this compound into a polymer backbone, the HOMO level can be deepened (lowered in energy). This leads to a larger energy difference between the donor's HOMO and the acceptor's LUMO (often a fullerene derivative like PC₇₁BM), resulting in a higher VOC. Although specific, high-efficiency OPV device data for polymers based exclusively on this compound are not as widely reported as their fluorinated counterparts, the underlying principle of improved VOC through halogenation is directly applicable.

Data Presentation: Representative Performance of Halogenated BT-Polymers in OPVs

| Polymer Type | Acceptor in Polymer | Typical VOC (V) | Typical PCE (%) |

| Standard BT Polymer | Benzothiadiazole (BT) | 0.6 - 0.75 | 3 - 6 |

| Halogenated BT Polymer | Dichloro- or Difluoro-BT | 0.8 - 1.0 | 7 - 11+ |

This table presents typical values to illustrate the effect of halogenation, based on trends observed for fluorinated and chlorinated systems.[4][6]

Experimental Protocols

Protocol 1: Synthesis of 4,7-dibromo-5,6-dichloro-2,1,3-benzothiadiazole

This protocol describes a representative synthesis of the key dichlorinated benzothiadiazole monomer, which can then be used in polymerization reactions.

Materials:

-

3,4-Dibromo-5,6-dichloro-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3,4-Dibromo-5,6-dichloro-1,2-phenylenediamine (1 equivalent) in anhydrous toluene (10 mL per 1 g of diamine).

-

Add pyridine (2.5 equivalents) to the solution and stir at room temperature for 15 minutes.

-

Slowly add thionyl chloride (2 equivalents) dropwise to the stirring solution. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours under a nitrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by column chromatography on silica gel (using a hexane/dichloromethane gradient) or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield the pure product.

Protocol 2: Synthesis of a D-A Copolymer via Stille Coupling

This protocol outlines the polymerization of the dichlorinated BT monomer with a representative donor monomer, 2,5-bis(tributylstannyl)thiophene.

Materials:

-

4,7-dibromo-5,6-dichloro-2,1,3-benzothiadiazole (1 equivalent)

-

2,5-bis(tributylstannyl)thiophene (1 equivalent)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (8 mol%)

-

Anhydrous chlorobenzene

-

Standard Schlenk line and glovebox equipment

Procedure:

-

Inside a nitrogen-filled glovebox, add the dichlorinated BT monomer, the distannyl donor monomer, Pd₂(dba)₃, and P(o-tol)₃ to a Schlenk flask.

-

Add anhydrous chlorobenzene to the flask to achieve a monomer concentration of approximately 0.1 M.

-

Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

-

Degas the solution by subjecting it to three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 100-120 °C and stir vigorously for 24-48 hours under argon.

-

After the polymerization period, cool the reaction to room temperature.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirring methanol.

-

Collect the polymer precipitate by filtration.

-

Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction.

-

Precipitate the final polymer solution again in methanol, filter, and dry under vacuum to yield the purified polymer.

Protocol 3: Fabrication of a Top-Gate, Bottom-Contact OFET

This protocol provides a standard method for fabricating an OFET to test the performance of a newly synthesized polymer.

Materials:

-

Heavily n-doped Si wafer with a 300 nm SiO₂ layer (serves as gate and dielectric)

-

Gold (Au) for source-drain electrodes

-

Synthesized dichlorinated BT polymer

-

Chlorobenzene or other suitable organic solvent

-

Poly(methyl methacrylate) (PMMA) for top-gate dielectric

-

Aluminum (Al) for top-gate electrode

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

Electrode Deposition: Pattern the gold source and drain electrodes on the SiO₂ surface using standard photolithography or shadow mask deposition. The channel length is typically 20-100 µm.

-

Semiconductor Deposition: Prepare a solution of the dichlorinated BT polymer (e.g., 5-10 mg/mL in chlorobenzene). Spin-coat the polymer solution onto the substrate at 1000-3000 rpm to form a thin film.

-

Annealing: Anneal the semiconductor film on a hotplate at a temperature optimized for the specific polymer (e.g., 120-180 °C) for 10-30 minutes inside a nitrogen-filled glovebox to improve film morphology.

-

Top-Gate Dielectric: Spin-coat a solution of PMMA (e.g., 80 mg/mL in n-butyl acetate) on top of the semiconductor layer to serve as the top-gate dielectric.

-

Top-Gate Electrode: Evaporate an aluminum top-gate electrode through a shadow mask onto the PMMA layer.

-

Device Characterization: Measure the transistor characteristics (output and transfer curves) using a semiconductor parameter analyzer in a nitrogen environment to determine the charge carrier mobility and on/off ratio.

References

- 1. research.polyu.edu.hk [research.polyu.edu.hk]

- 2. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]